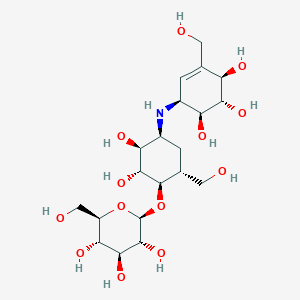

Validamycin A

描述

Validamycin A is a pseudotrisaccharide antibiotic produced by Streptomyces hygroscopicus, comprising valienamine and validamine linked via a nitrogen bridge, with a glucose unit attached . It is widely used in agriculture to control fungal pathogens like Rhizoctonia solani in rice and Pellicularia sasakii in cucumbers . Its primary mechanism involves competitive inhibition of trehalase, an enzyme critical for trehalose degradation, leading to toxic trehalose accumulation in fungi and insects . This compound also disrupts chitin biosynthesis in insects, causing developmental defects and mortality .

准备方法

合成路线和反应条件: Valid霉素A通常通过涉及链霉菌属的发酵过程生产。生物合成途径涉及将七碳糖-7-磷酸和UDP-葡萄糖转化为Valid霉素A。 发酵在37°C的温度下进行,这已被发现能提高Valid霉素A的产量 .

工业生产方法: Valid霉素A的工业生产涉及使用大豆粉、花生饼、玉米粉和大米粉等农业工业副产品作为原料。 发酵过程经过优化,以确保高产率和经济可行性 .

化学反应分析

Validamycin A and Trehalose Inhibition

This compound functions as a competitive inhibitor of trehalase, the enzyme responsible for hydrolyzing trehalose [1, 11]. Trehalose is a sugar that serves as a major energy source and stress protectant in fungi . By inhibiting trehalase, this compound disrupts the synthesis and metabolism of trehalose, thereby impairing fungal growth and development .

- Mechanism of Inhibition this compound's structural similarity to trehalose allows it to bind to the active site of trehalase, preventing the enzyme from binding to its natural substrate . This competitive inhibition effectively blocks the hydrolysis of trehalose, leading to a buildup of trehalose and a depletion of glucose, which ultimately inhibits fungal growth .

- Dose-Dependent Inhibition Research indicates that this compound inhibits chitin biosynthesis in a dose-dependent manner . Higher concentrations of this compound result in a greater reduction in chitin biosynthesis, which is essential for fungal cell wall formation .

This compound's Role in Plant Defense

This compound can induce resistance in plants against various pathogens . It triggers plant defense responses, providing a broad-spectrum resistance .

Chemical Modifications of this compound

Chemical modifications of this compound have been explored to synthesize analogs with enhanced or altered properties . These modifications involve reactions at various functional groups on the molecule, such as hydroxyl groups and amino groups [7, 12].

This compound and Glycosylation Reactions

This compound's synthesis involves glycosylation reactions, specifically the attachment of a glucose molecule to validoxylamine A [2, 7]. The enzyme ValG, a glycosyltransferase, is responsible for this glycosylation step . Inactivation of the valG gene prevents the final attachment of glucose, leading to the accumulation of validoxylamine .

The role of the glucose moiety is essential for entry into fungal mycelia, where it is hydrolyzed by α-glucosidase to yield the active pharmacophore, validoxylamine A .

Stability and Reactivity

This compound is generally stable under recommended storage conditions . It is incompatible with strong oxidizing agents .

科学研究应用

Agricultural Applications

1.1. Plant Disease Resistance

Validamycin A has gained recognition for its ability to induce broad-spectrum disease resistance in various crops. Research indicates that VMA triggers plant defense mechanisms against pathogens such as Pseudomonas syringae, Botrytis cinerea, and Fusarium graminearum. The mechanism involves the activation of reactive oxygen species (ROS) and callose deposition, which are critical components of plant immune responses. Specifically, studies have shown that VMA enhances resistance through salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways, demonstrating its potential to reduce reliance on chemical pesticides in sustainable agriculture .

| Pathogen | Plant Model | Mechanism of Action |

|---|---|---|

| Pseudomonas syringae | Arabidopsis thaliana | Induces ROS bursts and callose deposition |

| Botrytis cinerea | Rice (Oryza sativa) | Activates SA and JA/ET signaling pathways |

| Fusarium graminearum | Wheat (Triticum aestivum) | Enhances systemic resistance mechanisms |

1.2. Insect Pest Management

Recent studies have highlighted VMA's potential as an insecticide, particularly against pests like Bactrocera dorsalis. As a trehalase inhibitor, VMA disrupts the synthesis and metabolism of trehalose and chitin in insects, leading to increased mortality rates. This characteristic positions VMA as a promising candidate for integrated pest management strategies .

Therapeutic Applications

2.1. Anti-Seizure Potential

Emerging research has identified this compound's novel anti-seizure properties using zebrafish models. In these studies, VMA demonstrated efficacy in reducing seizure-like activity, suggesting its potential application in neurological disorders. The therapeutic index calculated from these experiments indicates a high safety margin for VMA, making it a candidate for further investigation in epilepsy treatment .

| Experiment Type | Findings |

|---|---|

| Zebrafish Larval Epilepsy Model | Significant reduction in seizure activity |

| Adult Zebrafish Movement Analysis | High therapeutic index (>34.2) |

Environmental Impact and Safety

The application of this compound in agriculture raises concerns regarding environmental safety and residue management. Studies assessing the dissipation of VMA residues in crops such as grapes indicate that while it is effective against pathogens, careful monitoring is required to ensure food safety . The degradation patterns and potential risks associated with VMA residues are critical for regulatory compliance and consumer safety.

作用机制

Validamycin A functions primarily as an inhibitor of trehalase, an enzyme that breaks down trehalose into glucose. By inhibiting trehalase, this compound causes the accumulation of trehalose within fungal cells, disrupting cell wall synthesis and inhibiting fungal growth . Additionally, this compound affects the ribosome synthesis and MAPK pathways of fungi, leading to the suppression of fungal growth .

相似化合物的比较

Other Validamycins (B, D, E)

Validamycin A is part of a family of compounds differing in cyclitol and sugar moieties:

- Validamycin B : Contains validoxylamine B (a stereoisomer of validoxylamine A) with distinct glycosylation. Exhibits weaker antifungal activity than this compound .

- Validamycin D and E : Structural variants with altered hydroxylation patterns. These derivatives are less studied but show reduced efficacy against fungal pathogens compared to this compound .

Key Difference : The stereochemistry and glycosylation of cyclitol units critically influence target specificity and potency. This compound’s valienamine-validamine core provides optimal trehalase inhibition .

Valienamine and Validamine

- Valienamine: A C7N-aminocyclitol component of this compound. Alone, it inhibits intestinal alpha-glucosidase in mammals but lacks antifungal activity .

- Validamine: Another cyclitol in this compound. When added to Actinoplanes utahensis fermentations, it enhances acarbose production while reducing impurities, suggesting metabolic cross-talk between pathways .

Structural vs. Functional Role : While both cyclitols contribute to this compound’s structure, only the intact pseudotrisaccharide exhibits trehalase inhibition. Isolated valienamine/validamine serve as precursors or metabolic modulators .

Validoxylamine A and 1,1′-bis-Valienamine

- Validoxylamine A : The nitrogen-bridged core of this compound. It lacks the glucose unit and shows reduced bioactivity, highlighting the importance of glycosylation for target binding .

- Its synthesis underscores the enzymatic specificity required for this compound production .

Voglibose

A this compound derivative used clinically to treat diabetes. It inhibits mammalian alpha-glucosidases, delaying carbohydrate digestion. Structurally, voglibose retains the valienamine moiety but lacks the validamine-glucose unit, redirecting its activity from trehalase to human enzymes .

Application Shift: Demonstrates how minor structural modifications repurpose this compound’s scaffold from agriculture to medicine .

Acarbose

An alpha-glucosidase inhibitor produced by Actinoplanes spp. Though unrelated biosynthetically, acarbose production is enhanced by validamine addition, suggesting shared regulatory nodes in cyclitol metabolism . Both compounds are glycosidase inhibitors but target distinct enzymes and organisms.

Trehalose (Substrate Analog)

Trehalose, the natural substrate of trehalase, is structurally mimicked by this compound. The compound’s pseudosugar configuration allows competitive binding to trehalase without hydrolysis, disrupting energy metabolism in fungi and insects .

Data Tables

Table 1: Structural and Functional Comparison

生物活性

Validamycin A, a natural product derived from Streptomyces hygroscopicus, has garnered significant attention due to its diverse biological activities, particularly its role as an inhibitor of trehalase and its antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in agriculture and medicine.

This compound primarily inhibits trehalase, an enzyme responsible for the hydrolysis of trehalose into glucose. This inhibition leads to an accumulation of trehalose, which affects energy metabolism in various organisms.

- Inhibition in Insects : In studies involving Bactrocera dorsalis, this compound significantly reduced trehalase activity, resulting in increased trehalose levels and decreased glucose levels in larvae. The effects were dose-dependent, with higher concentrations leading to more pronounced inhibition of trehalose hydrolysis .

- Fungal Inhibition : this compound has been shown to inhibit the growth of fungi such as Aspergillus flavus. It delays conidial germination and increases trehalose levels within the fungal cells, contributing to its antifungal efficacy. The combination of this compound with amphotericin B has demonstrated synergistic effects against A. flavus, enhancing antifungal activity without significant cytotoxicity to human cells .

Efficacy Against Pathogens

This compound exhibits a broad spectrum of biological activity against various pathogens:

- Fungal Pathogens : this compound has been effective against several fungal pathogens, including Fusarium species and A. flavus. Its application has shown promising results in controlling tomato bacterial wilt when used as a foliar spray .

- Insecticidal Activity : The compound also displays insecticidal properties, making it a potential candidate for agricultural pest control. Studies have indicated that derivatives of this compound exhibit improved insecticidal activity compared to the parent compound .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound across different contexts:

-

Synergistic Effects with Other Agents :

- A study found that this compound combined with Trichoderma asperellum GDFS1009 improved pathogen-inhibiting efficiency. The combination was analyzed using transcriptomic and metabolomic approaches, revealing no significant adverse effects on the growth or metabolism of T. asperellum when treated with this compound .

- Impact on Trehalose Metabolism :

- Antifungal Applications :

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(1R,2R,3S,4S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARYYMUOCXVXNK-CSLFJTBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058073 | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless hygroscopic solid; [Merck Index] Colorless odorless hygroscopic powder; [MSDSonline] | |

| Record name | Validamycin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility: very soluble in water; soluble in dimethylformamide, dimethyl sulphoxide, methanol; sparingly soluble in acetone, ethanol., Sparingly soluble in diethyl ether and ethyl acetate. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible at room temperature | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, White powder | |

CAS No. |

37248-47-8 | |

| Record name | Validamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37248-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037248478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-chiro-Inositol, 1,5,6-trideoxy-4-O-β-D-glucopyranosyl-5-(hydroxymethyl)-1-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1-yl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALIDAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/313E9620QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

130-135 °C (with decomp) | |

| Record name | VALIDAMYCIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6745 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。